

Application Notes and Protocols for the Chemical Synthesis of 11Z-Tetradecenoyl-CoA

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Compound of Interest

Compound Name: 11Z-Tetradecenoyl-CoA

Cat. No.: B1244478

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Introduction

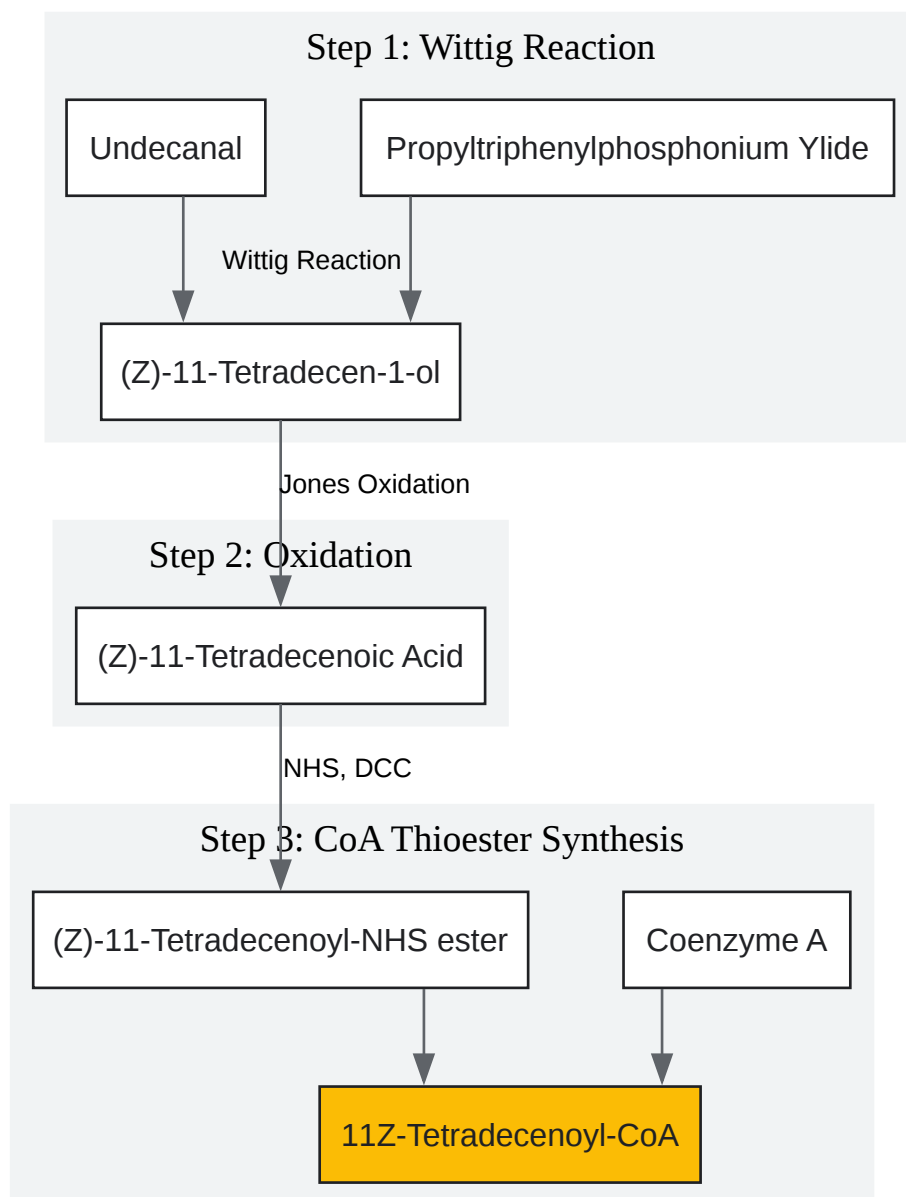
11Z-Tetradecenoyl-CoA is an activated form of (Z)-11-tetradecenoic acid, a monounsaturated fatty acid. In biological systems, acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic processes, including fatty acid β -oxidation and the biosynthesis of complex lipids.[1] Long-chain acyl-CoAs, such as **11Z-Tetradecenoyl-CoA**, also function as signaling molecules that can modulate the activity of enzymes and transcription factors, thereby influencing cellular metabolism and gene expression.[2][3][4] The availability of synthetic **11Z-Tetradecenoyl-CoA** is essential for in vitro biochemical assays, studying enzyme kinetics, and for developing novel therapeutic agents targeting lipid metabolic pathways.

These application notes provide a detailed three-step chemical synthesis protocol for **11Z-Tetradecenoyl-CoA**, starting from commercially available reagents. The synthesis involves a Wittig reaction to establish the Z-configured double bond, followed by oxidation of the resulting alcohol to the corresponding carboxylic acid, and finally, activation of the carboxylic acid and coupling with Coenzyme A.

Synthetic Strategy Overview

The overall synthetic route is depicted in the workflow diagram below. The synthesis begins with the Z-selective Wittig olefination of undecanal with the ylide generated from

propyltriphenylphosphonium bromide. The resulting (Z)-11-tetradecen-1-ol is then oxidized to (Z)-11-tetradecenoic acid using Jones reagent. Finally, the carboxylic acid is activated as its N-hydroxysuccinimide (NHS) ester, which then reacts with the thiol group of Coenzyme A to yield the target molecule, **11Z-Tetradecenoyl-CoA**.



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Caption: Workflow for the chemical synthesis of **11Z-Tetradecenoyl-CoA**.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. The overall yield is estimated to be in the range of 45-60%.

Step	Reaction	Starting Material	Product	Typical Yield (%)
1	Wittig Reaction	Undecanal	(Z)-11-Tetradecen-1-ol	70-85
2	Jones Oxidation	(Z)-11-Tetradecen-1-ol	(Z)-11-Tetradecenoic Acid	80-95
3	NHS Ester Formation and CoA Coupling	(Z)-11-Tetradecenoic Acid	11Z-Tetradecenoyl-CoA	80-90

Experimental Protocols

Step 1: Synthesis of (Z)-11-Tetradecen-1-ol via Wittig Reaction

This protocol describes the synthesis of (Z)-11-tetradecen-1-ol from undecanal using a non-stabilized ylide to favor the formation of the Z-isomer.[\[5\]](#)[\[6\]](#)

Materials:

- Propyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Anhydrous tetrahydrofuran (THF)
- Undecanal
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The solution will turn a deep orange or red color, indicating the formation of the ylide.
- Stir the mixture at 0 °C for 1 hour.
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Add a solution of undecanal (1 equivalent) in anhydrous THF dropwise to the ylide solution.
- Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (Z)-11-tetradecen-1-ol as a colorless oil.

Step 2: Synthesis of (Z)-11-Tetradecenoic Acid via Jones Oxidation

This protocol details the oxidation of (Z)-11-tetradecen-1-ol to the corresponding carboxylic acid using Jones reagent.^{[7][8]}

Materials:

- (Z)-11-Tetradecen-1-ol
- Acetone
- Jones reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)^[9]
- Isopropanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve (Z)-11-tetradecen-1-ol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
- Slowly add Jones reagent dropwise to the solution. The color of the reaction mixture will change from orange to green. Monitor the reaction by TLC.
- Continue adding the Jones reagent until the orange color persists, indicating that the alcohol has been consumed.
- Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.
- Remove the acetone under reduced pressure.
- Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous NaHCO_3 .

- Acidify the aqueous layer with 1 M HCl and extract with diethyl ether (3 x 50 mL).
- Combine the second set of organic extracts, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the solution and concentrate under reduced pressure to yield (Z)-11-tetradecenoic acid as a colorless oil or a low-melting solid.

Step 3: Synthesis of 11Z-Tetradecenoyl-CoA

This protocol describes the conversion of (Z)-11-tetradecenoic acid to its Coenzyme A thioester via an N-hydroxysuccinimide (NHS) ester intermediate.^[10]

Materials:

- (Z)-11-Tetradecenoic acid
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Anhydrous dichloromethane (DCM)
- Coenzyme A trilithium salt
- Sodium bicarbonate (NaHCO_3)
- Tetrahydrofuran (THF)
- Methanol
- Diethyl ether

Procedure:

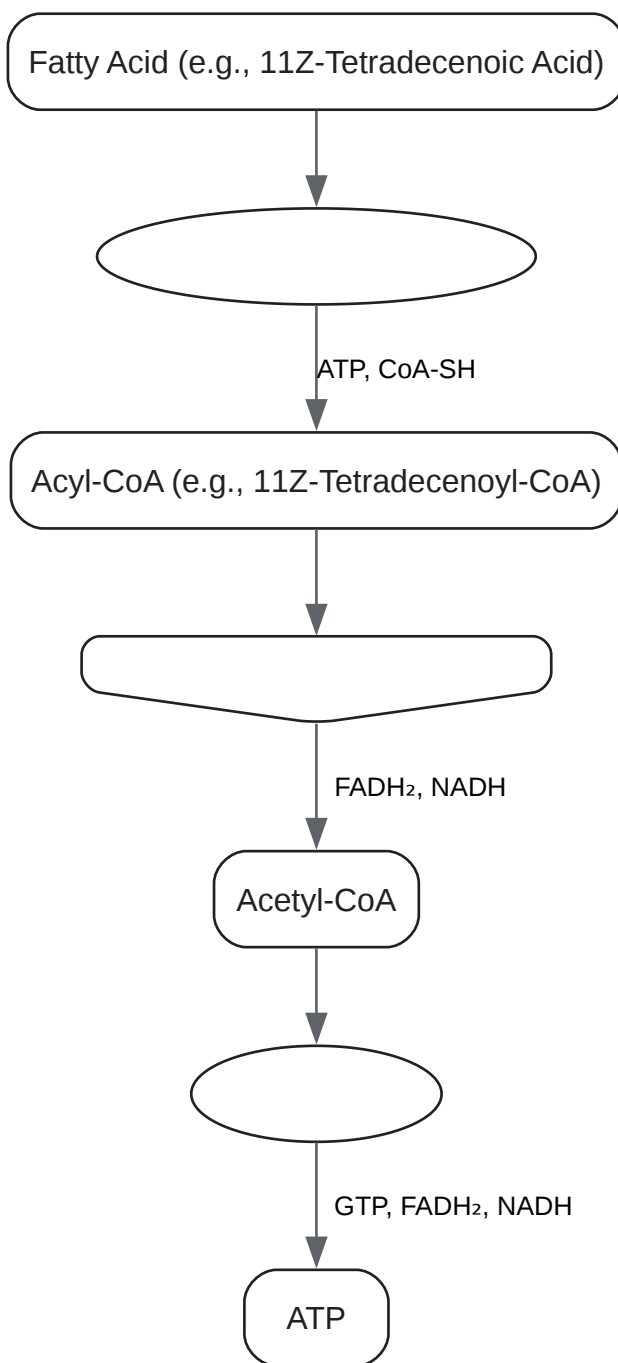
- Formation of the NHS ester: a. In a round-bottom flask, dissolve (Z)-11-tetradecenoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. c. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of

dicyclohexylurea (DCU) will form. d. Filter off the DCU precipitate and wash it with a small amount of cold DCM. e. Concentrate the filtrate under reduced pressure to obtain the crude (Z)-11-tetradecenoyl-NHS ester. This can be used in the next step without further purification.

- Coupling with Coenzyme A: a. Dissolve the crude (Z)-11-tetradecenoyl-NHS ester in a minimal amount of THF. b. In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in an aqueous solution of NaHCO_3 (0.5 M). c. Slowly add the THF solution of the NHS ester to the Coenzyme A solution with vigorous stirring. d. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by reverse-phase HPLC. e. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl. f. Purify the product by solid-phase extraction or preparative reverse-phase HPLC. g. Lyophilize the pure fractions to obtain **11Z-Tetradecenoyl-CoA** as a white solid.

Signaling Pathway Involvement

Long-chain acyl-CoAs are key players in cellular metabolism and signaling. One of the fundamental pathways they are involved in is fatty acid β -oxidation, which is the process of breaking down fatty acids to produce energy in the form of ATP.[\[11\]](#)[\[12\]](#) The process begins with the activation of a fatty acid to its acyl-CoA derivative.[\[13\]](#)



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Caption: Fatty acid activation and entry into the β -oxidation pathway.

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